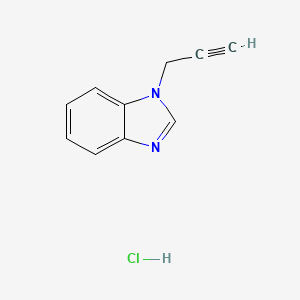

1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride

Description

Propriétés

IUPAC Name |

1-prop-2-ynylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.ClH/c1-2-7-12-8-11-9-5-3-4-6-10(9)12;/h1,3-6,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVLCKHFDWTWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride (CAS No: 41472-79-1) is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9ClN2

- Molecular Weight : 192.65 g/mol

- Appearance : Typically available as a hydrochloride salt.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation:

- Lysine-specific demethylase 1 (LSD1) and proline carboxylic acid reductase 1 (PYCR1) are targeted by derivatives of this compound, which may contribute to their anticancer effects .

A study reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, compounds derived from benzimidazole and thiazole frameworks demonstrated IC50 values lower than those of established anticancer drugs like doxorubicin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may alleviate symptoms and provide neuroprotection through mechanisms that are yet to be fully elucidated.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:

- Inhibition of Enzymatic Activity : By inhibiting LSD1 and PYCR1, the compound interferes with metabolic pathways crucial for cancer cell survival.

- Cell Cycle Arrest : Some studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound's biological activity:

Applications De Recherche Scientifique

Medicinal Chemistry

1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride is primarily studied for its potential pharmacological properties. It belongs to the benzodiazole class of compounds, which are known for various biological activities.

Anticancer Activity

Recent studies have indicated that benzodiazole derivatives exhibit anticancer properties. Research has shown that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Some studies suggest that benzodiazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .

Material Science

In material science, this compound is explored for its role as a building block in the synthesis of novel materials.

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific functionalities. Its unique structure allows it to act as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

Analytical Chemistry

In analytical applications, this compound serves as a reagent in various chemical assays.

Fluorescent Probes

Due to its fluorescent properties, this compound can be employed as a fluorescent probe for detecting specific ions or molecules in biological samples. This application is particularly useful in biochemical assays where sensitive detection is required .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the effects of benzodiazole derivatives on breast cancer cell lines. The results indicated that derivatives similar to this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. The study highlighted the potential of these compounds as lead structures for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

Research conducted at a leading university tested various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives exhibited significant antibacterial activity, suggesting that 1-(prop-2-yn-1-y)-1H-1,3-benzodiazole hydrochloride could be explored further for antibiotic development .

Comparaison Avec Des Composés Similaires

Core Structural Features

The benzodiazole (benzimidazole) core consists of a benzene fused to a diazole ring (two nitrogen atoms). Variations arise from substituents at the N1 position and modifications to the benzene or heterocyclic rings. Key analogs include:

Key Observations :

- The propargyl group in the target compound enables unique reactivity (e.g., CuAAC) compared to alkyl or aryl substituents.

- Bulky groups (e.g., adamantyl) improve thermal stability but may reduce solubility .

- Piperidine-substituted derivatives are commonly used as intermediates in kinase inhibitor synthesis .

Physicochemical Properties

- Solubility : Hydrochloride salts generally enhance aqueous solubility. Propargyl derivatives may exhibit moderate solubility in polar solvents due to the alkyne moiety.

- Stability : Propargyl groups can undergo oxidation or polymerization under harsh conditions, whereas adamantyl derivatives are more stable .

- Crystallinity : Piperidine-substituted analogs form crystalline solids amenable to X-ray analysis .

Crystallographic and Structural Insights

- Software Tools : SHELXL and Mercury are widely used for refining and visualizing benzodiazole structures .

- Packing Motifs : Piperidine-substituted benzodiazoles form hydrogen-bonded networks via NH···Cl interactions in the crystal lattice .

- Propargyl Conformation : The alkyne group adopts linear geometry, minimizing steric hindrance .

Méthodes De Préparation

Typical Reaction Scheme

- Starting material: 1H-1,3-benzodiazole (benzimidazole)

- Alkylating agent: propargyl bromide (prop-2-yn-1-yl bromide)

- Base: potassium carbonate (K2CO3) or similar mild inorganic base

- Solvent: acetone or other polar aprotic solvents

- Temperature: room temperature or slightly elevated

- Product: 1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (free base)

- Subsequent treatment with hydrogen chloride (HCl) gas or HCl in an appropriate solvent to form the hydrochloride salt

This approach is supported by the synthesis of related benzimidazole derivatives where the benzimidazole nitrogen is alkylated with propargyl bromide in acetone using potassium carbonate at room temperature, yielding the corresponding N-propargyl benzimidazole.

Detailed Preparation Method

Step 1: N-Alkylation of Benzimidazole

-

- 1H-1,3-benzodiazole (benzimidazole)

- Propargyl bromide (1.0–1.2 equivalents)

- Potassium carbonate (1.5 equivalents)

- Acetone as solvent (or alternatively THF or DMF)

- Stirring at room temperature for 12–24 hours

-

- Potassium carbonate deprotonates the benzimidazole nitrogen, generating a nucleophilic nitrogen anion.

- The nucleophile attacks the electrophilic carbon of propargyl bromide via an SN2 mechanism.

- The reaction yields the N-propargylated benzimidazole derivative.

-

- After completion, the reaction mixture is filtered to remove inorganic salts.

- The solvent is evaporated under reduced pressure.

- The crude product is purified by recrystallization or chromatography.

Step 2: Formation of Hydrochloride Salt

- The free base N-propargyl benzimidazole is dissolved in an appropriate solvent (e.g., ethereal HCl or methanol saturated with HCl).

- The solution is stirred to allow salt formation.

- The hydrochloride salt precipitates out or is isolated by solvent evaporation.

- The product is collected by filtration and dried under vacuum.

This salt formation improves compound stability and handling, and is typical for benzimidazole derivatives.

Alternative Synthetic Routes and Variations

Use of Propargyl Chloride or Other Halides

- Propargyl chloride can substitute for propargyl bromide with similar reaction conditions.

- The choice of halide affects reaction rate and yield, with bromides generally being more reactive.

Catalytic and Microwave-Assisted Methods

One-Pot Synthesis Approaches

- Some literature reports one-pot procedures combining benzimidazole formation and N-alkylation steps, but for pure this compound, isolated N-alkylation is preferred for better control and yield.

Yield and Purity Data

| Step | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation with propargyl bromide | K2CO3, acetone, r.t., 12-24 h | 70–90 | High purity after chromatography |

| Hydrochloride salt formation | HCl in methanol or ether, r.t. | Quantitative | Salt isolated as solid |

Yields depend on reaction scale, purity of reagents, and work-up efficiency. Characterization is typically done by NMR (1H, 13C), HRMS, and melting point analysis.

Research Findings and Characterization

- The N-propargyl benzimidazole derivatives have been characterized by detailed NMR spectroscopy showing the characteristic propargyl proton signals around δ 2.5 ppm (triplet) and the benzimidazole aromatic protons in the δ 7–8 ppm range.

- High-resolution mass spectrometry confirms the molecular ion consistent with C10H8N2 (free base) and the corresponding hydrochloride salt.

- The hydrochloride salt form shows improved solubility in polar solvents and enhanced stability, which is beneficial for further synthetic transformations or biological testing.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves propargylation of the benzodiazole core via nucleophilic substitution. Key steps include:

- Step 1 : Reacting 1H-1,3-benzodiazole with propargyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Step 2 : Hydrochloride salt formation via acidification (HCl gas or concentrated HCl).

- Purity Optimization : Use column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and benzodiazole aromatic signals .

- FT-IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch) validate the propargyl moiety .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation pattern .

Q. How do solvent systems influence the solubility and stability of this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability : Store at -20°C under inert atmosphere (argon) to prevent alkyne oxidation. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the propargyl group in this compound?

- Methodological Answer : The propargyl group undergoes click chemistry (e.g., CuAAC with azides) due to terminal alkyne reactivity. Computational studies (DFT) reveal charge distribution at the alkyne carbon, favoring nucleophilic additions. Reaction kinetics can be modeled using software like Gaussian or ORCA .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

- Methodological Answer :

- Factor Screening : Use a Plackett-Burman design to identify critical variables (temperature, solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes yield and minimizes byproducts. For example, model interactions between reaction time (X₁) and temperature (X₂) using software like Minitab or JMP .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Assay Standardization : Validate protocols (e.g., IC50 determination) using positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments under identical conditions .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to activity data .

Q. How can isotopic labeling (e.g., ¹³C) elucidate metabolic pathways in pharmacokinetic studies?

- Methodological Answer :

- Synthesis of Labeled Analog : Introduce ¹³C at the propargyl carbon via modified Grignard reactions .

- Tracing Metabolism : Use LC-MS/MS to track labeled metabolites in vitro (hepatocyte assays) and in vivo (rodent models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.